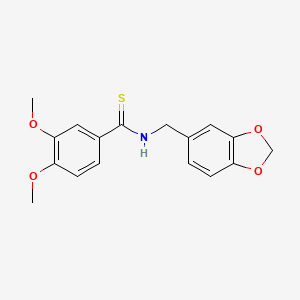![molecular formula C12H13N2NaO8S3 B5084072 sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate, also known as Mesoionic compound or MICA, is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. MICA is a highly water-soluble compound that is stable under normal laboratory conditions.
作用機序
The mechanism of action of MICA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. MICA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules in the body. MICA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
MICA has been shown to have various biochemical and physiological effects in the body. MICA has been shown to have anti-inflammatory effects by reducing the production of inflammatory molecules in the body. MICA has also been shown to have anti-cancer effects by inhibiting the growth and division of cancer cells. Additionally, MICA has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress in the brain.
実験室実験の利点と制限
MICA has several advantages for use in lab experiments. MICA is highly water-soluble, which makes it easy to dissolve in aqueous solutions. MICA is also stable under normal laboratory conditions, which makes it easy to store and handle. However, MICA has some limitations for use in lab experiments. MICA is a synthetic compound, which means that it may not accurately represent the properties and behavior of natural compounds. Additionally, the synthesis of MICA is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of MICA in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of MICA. Another potential direction is the use of MICA in drug delivery systems to improve the solubility and stability of drugs. Additionally, further research is needed to fully understand the mechanism of action of MICA and its potential applications in various fields of research.
Conclusion:
In conclusion, MICA is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. MICA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. MICA has also been used in drug delivery systems due to its high water solubility and stability. Further research is needed to fully understand the mechanism of action of MICA and its potential applications in various fields of research.
合成法
MICA can be synthesized through a multi-step process that involves the reaction of 8-hydroxy-1-naphthalenesulfonic acid with methylamine and sulfur trioxide to form the intermediate compound. The intermediate compound is then reacted with sodium hydroxide to form MICA. The synthesis of MICA is a complex process that requires careful control of the reaction conditions to ensure high yields and purity.
科学的研究の応用
MICA has been used in various scientific research applications, such as in the development of new drugs and drug delivery systems. MICA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. MICA has also been used in drug delivery systems due to its high water solubility and stability.
特性
IUPAC Name |
sodium;8-hydroxy-3,6-bis(methylsulfamoyl)naphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O8S3.Na/c1-13-23(16,17)8-3-7-4-9(24(18,19)14-2)6-11(25(20,21)22)12(7)10(15)5-8;/h3-6,13-15H,1-2H3,(H,20,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGHDHIQRSEJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)NC)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)